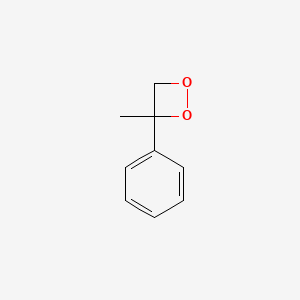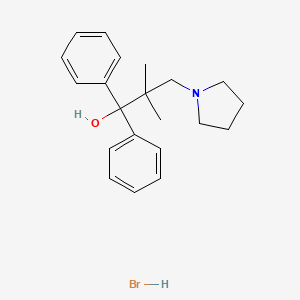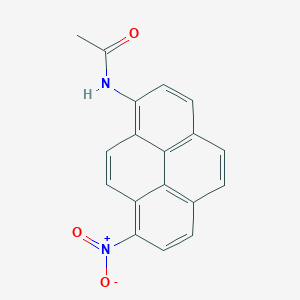![molecular formula C31H35NP2 B14688649 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- CAS No. 30824-25-0](/img/structure/B14688649.png)
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is a tertiary amine compound characterized by the presence of two diphenylphosphinoethyl groups attached to the nitrogen atom of 1-propanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- typically involves the alkylation of a primary amine with diphenylphosphinoethyl halides. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. A common synthetic route involves the use of sodium hydride as a base to deprotonate the amine, followed by the addition of the diphenylphosphinoethyl halide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine products.
Applications De Recherche Scientifique
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- primarily involves its ability to act as a ligand, forming stable complexes with metal ions. The diphenylphosphinoethyl groups provide steric and electronic stabilization to the metal center, enhancing the reactivity and selectivity of the metal-ligand complex in catalytic processes. The amine group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanamine, N,N-dimethyl-: A tertiary amine with two methyl groups attached to the nitrogen atom.
1-Propanamine, N,N-diethyl-: A tertiary amine with two ethyl groups attached to the nitrogen atom.
1-Propanamine, N,N-bis[2-(diphenylphosphino)propyl]-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is unique due to the presence of diphenylphosphinoethyl groups, which provide enhanced steric and electronic properties compared to simpler alkyl-substituted amines. This uniqueness makes it particularly valuable in coordination chemistry and catalysis, where the specific electronic and steric properties of the ligand can significantly influence the reactivity and selectivity of the metal-ligand complex.
Propriétés
Numéro CAS |
30824-25-0 |
|---|---|
Formule moléculaire |
C31H35NP2 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
N,N-bis(2-diphenylphosphanylethyl)propan-1-amine |
InChI |
InChI=1S/C31H35NP2/c1-2-23-32(24-26-33(28-15-7-3-8-16-28)29-17-9-4-10-18-29)25-27-34(30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-22H,2,23-27H2,1H3 |
Clé InChI |
AZTDVYSUJPFZHY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCP(C1=CC=CC=C1)C2=CC=CC=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)

![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
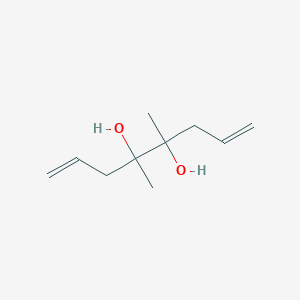
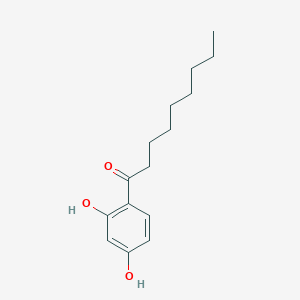
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
